N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide
Description
This compound features a pyridine core substituted with a 3-chloro-5-(trifluoromethyl) group, linked via a methoxy bridge to a phenyl ring. The nicotinamide moiety at the N3 position includes a 6-chloro substituent.
Properties
IUPAC Name |
6-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3O2/c20-15-7-12(19(22,23)24)9-25-16(15)10-29-14-4-2-13(3-5-14)27-18(28)11-1-6-17(21)26-8-11/h1-9H,10H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNYPDHQVJKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)Cl)OCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide is a synthetic compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine and Nicotinamide Moieties : These structures are often associated with biological activity, particularly in enzyme inhibition and receptor interaction.
- Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, this group may contribute to the compound's bioactivity.
Molecular Formula : C16H12ClF3N4O
Molecular Weight : 394.74 g/mol
IUPAC Name : this compound
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation.
- Case Study 1 : A study on related compounds demonstrated their efficacy in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the pyridine structure can enhance anticancer activity .
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes critical in metabolic pathways. This includes:
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases involved in cancer signaling pathways. The presence of the trifluoromethyl group may enhance binding affinity .
- Case Study 2 : A related study found that a similar compound inhibited Mycobacterium tuberculosis thymidine monophosphate kinase, indicating potential applications in infectious disease treatment .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyridine Intermediate : Synthesized through halogenation and trifluoromethylation.
- Coupling Reaction : The final step involves coupling the pyridine derivative with chloronicotinamide under specific conditions to yield the target compound.
Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H12Cl2F3N3O2
- Molecular Weight : 442.22 g/mol
- CAS Number : 264924-66-5
The compound features a complex arrangement that includes a chlorinated pyridine moiety and a trifluoromethyl group, which are known to enhance biological activity. The presence of the chloronicotinamide structure contributes to its pharmacological properties.
Antibacterial Applications
Research indicates that compounds with similar structural motifs often exhibit antibacterial properties. For instance, studies have shown that derivatives of pyridine and chlorinated compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of critical bacterial enzymes involved in cell wall synthesis and metabolic pathways essential for bacterial survival.
Antifungal Properties
The tetraazole core present in similar compounds has been linked to antifungal activity. Recent findings suggest that derivatives can inhibit fungal growth by disrupting cellular processes . This compound may share these antifungal properties due to its structural similarities with known antifungal agents.
Medicinal Chemistry Applications
The compound has potential applications in drug development, particularly for creating new antibiotics or antifungals. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
- Case Studies :
- A study on related nicotinamide derivatives demonstrated promising results against various fungal pathogens, suggesting that N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide could be further explored for similar applications .
- Another investigation into the compound's interaction with bacterial ribosomes indicated potential as a lead compound for new antibiotic therapies .
Summary Table of Applications
| Application Type | Description | Potential Impact |
|---|---|---|
| Antibacterial | Inhibits growth of MRSA and other bacterial strains | Development of new antibiotics |
| Antifungal | Disrupts cellular processes in fungi | Creation of new antifungal agents |
| Medicinal Chemistry | Modifiable structure for drug development | Enhanced efficacy and reduced toxicity |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Physicochemical Properties
Lipophilicity (LogP)
- Target Compound : Higher logP due to methoxy and trifluoromethyl groups, favoring membrane permeability .
- Piperazine Analogs : Lower logP due to polar piperazine, enhancing aqueous solubility but reducing bioavailability .
- Nitro-containing Analog () : Moderate logP but elevated toxicity risks from nitro groups .
Binding Affinity
- Trifluoromethyl and chloro substituents in the target compound enhance interactions with hydrophobic binding pockets, comparable to analogs in and .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to couple 3-chloro-5-(trifluoromethyl)-2-pyridylmethanol with a chlorinated nitrobenzene intermediate .
- Step 2 : Reduction of nitro groups using iron powder in acidic media (e.g., HCl) to form aniline intermediates .
- Step 3 : Condensation with nicotinamide derivatives using coupling agents like EDCI/HOBt to finalize the structure .
- Critical Parameters : Temperature control (<60°C) prevents decomposition of trifluoromethyl groups, while inert atmospheres (N₂/Ar) minimize oxidation .
Q. How can crystallographic data (e.g., XRD) be leveraged to confirm the molecular structure of this compound?
- Methodology :
- Use SHELX software for structure refinement. Key steps include:
- Data collection: High-resolution synchrotron XRD (λ = 0.7–1.0 Å) for accurate bond-length measurements .
- Refinement: Apply restraints for flexible groups (e.g., trifluoromethyl) to address disorder in crystal lattices .
- Validation : Compare experimental bond angles/distances with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm stereoelectronic effects .
Q. What spectroscopic techniques are optimal for characterizing purity and functional groups?
- Analytical Workflow :
- NMR : ¹⁹F NMR (δ = -60 to -70 ppm) to confirm trifluoromethyl groups; ¹H NMR for aromatic proton coupling patterns .
- HRMS : ESI+ mode with <5 ppm mass error to validate molecular formula (C₂₀H₁₃Cl₂F₃N₂O) .
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Root-Cause Analysis :
- Experimental Variables : Compare assay conditions (e.g., cell lines vs. enzyme-based assays). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
- Structural Analogues : Benchmark against derivatives (e.g., 6-chloro vs. 6-fluoro substitutions) to isolate electronic effects on binding .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Methodology :
- Docking : Use AutoDock Vina with flexible side-chain sampling for kinases or GPCRs .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of trifluoromethyl interactions in hydrophobic pockets .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of halogenated vs. non-halogenated analogues .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues :
- Chiral Centers : Racemization during amide coupling steps (e.g., EDCI-mediated reactions). Mitigate via low-temperature (-20°C) conditions .
- Purification : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipase-catalyzed acyl transfer) to isolate enantiomers .
- Process Optimization : Switch from batch to flow chemistry for precise control of reaction kinetics and intermediates .
Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
